molecular formula C22H23NO4 B12355052 methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate

methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate

Cat. No.: B12355052
M. Wt: 365.4 g/mol
InChI Key: MBNMXALQYHWOAC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate involves several steps:

Chemical Reactions Analysis

Methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate involves the inhibition of mitochondrial electron transport in coccidia. This inhibition disrupts the energy production in the parasites, preventing their growth and reproduction . The compound specifically targets the electron transport chain in the mitochondria of the parasites, leading to their eventual death.

Comparison with Similar Compounds

Methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate is unique due to its specific structure and potent anticoccidial activity. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific mechanisms of action.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 6-butyl-4-oxo-7-phenylmethoxy-4aH-quinoline-3-carboxylate

InChI

InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13,17H,3-4,10,14H2,1-2H3

InChI Key

MBNMXALQYHWOAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2C(=NC=C(C2=O)C(=O)OC)C=C1OCC3=CC=CC=C3

Origin of Product

United States

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